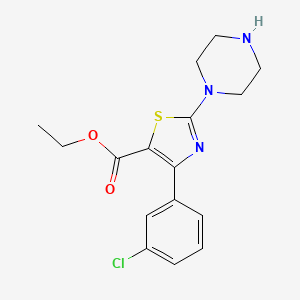
4-(3-Chlorophenyl)-2-(1-piperazinyl)-5-hhiazolecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-2-(1-piperazinyl)-5-hhiazolecarboxylic acid ethyl ester is a synthetic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a piperazine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-(1-piperazinyl)-5-hhiazolecarboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group can be introduced through a nucleophilic substitution reaction using piperazine and an appropriate leaving group on the thiazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a chlorophenylboronic acid and a halogenated thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-(1-piperazinyl)-5-hhiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-(3-Chlorophenyl)-2-(1-piperazinyl)-5-hhiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-(1-piperazinyl)-5-hhiazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 3-chloro-1-[4-(3-chlorophenyl)-1-piperazinyl]-
- Ethyl (4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate
Uniqueness
4-(3-Chlorophenyl)-2-(1-piperazinyl)-5-hhiazolecarboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiazole ring and piperazine moiety contribute to its potential as a versatile building block in synthetic chemistry and its promising biological activities.
Properties
Molecular Formula |
C16H18ClN3O2S |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
ethyl 4-(3-chlorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-22-15(21)14-13(11-4-3-5-12(17)10-11)19-16(23-14)20-8-6-18-7-9-20/h3-5,10,18H,2,6-9H2,1H3 |
InChI Key |
KSGYSCLRTCFYJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















